1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide
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Overview
Description
1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide typically involves the following steps:
Synthesis of 2,4-dichlorobenzoyl chloride: This is achieved by chlorinating 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.
Formation of the piperidine derivative: The piperidine ring is functionalized with an ethyl group and a carboxamide group.
Coupling reaction: The 2,4-dichlorobenzoyl chloride is reacted with the piperidine derivative under suitable conditions to form the final product.
Chemical Reactions Analysis
1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
2,4-dichlorobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
2,4-dichlorobenzyl chloride: Another chlorinated benzoyl derivative with different applications.
2,4-dichlorobenzoic acid: A related compound used in various chemical reactions and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-2-18-14(20)10-5-7-19(8-6-10)15(21)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRVAJUMMZZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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